(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine
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Overview
Description
(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction might involve:
Starting Materials: 2-Fluoro-5-nitroaniline and 4-methylbenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties.
Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which (E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-Fluorophenyl)-1-(4-methylphenyl)methanimine
- (E)-N-(2-Nitrophenyl)-1-(4-methylphenyl)methanimine
- (E)-N-(2-Fluoro-5-chlorophenyl)-1-(4-methylphenyl)methanimine
Uniqueness
(E)-N-(2-Fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine is unique due to the presence of both fluoro and nitro groups, which can impart distinct electronic and steric properties
Properties
CAS No. |
5375-22-4 |
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Molecular Formula |
C14H11FN2O2 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11FN2O2/c1-10-2-4-11(5-3-10)9-16-14-8-12(17(18)19)6-7-13(14)15/h2-9H,1H3 |
InChI Key |
IWTNJOYJACMUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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